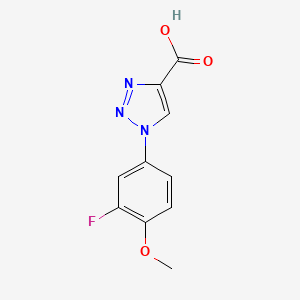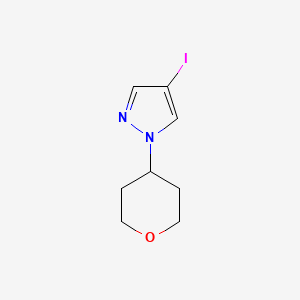
2-methyl-2-(oxolan-3-yl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“2-methyl-2-(oxolan-3-yl)propanal” is a synthetic organic compound used in various fields such as chemistry, medicine, and industry. It has a molecular weight of 142.2 and is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “2-methyl-2-(oxolan-3-yl)propanal” is represented by the InChI code:1S/C8H14O2/c1-8(2,6-9)7-4-3-5-10-7/h6-7H,3-5H2,1-2H3 . This indicates that the compound has 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms. Physical And Chemical Properties Analysis
“2-methyl-2-(oxolan-3-yl)propanal” is a liquid at room temperature . It has a molecular weight of 142.2 . More specific physical and chemical properties such as boiling point, melting point, solubility, and spectral data are not provided in the sources.Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-2-(oxolan-3-yl)propanal involves the conversion of a starting material, 3-hydroxy-2-methylpropanal, to the desired product through a series of chemical reactions.", "Starting Materials": [ "3-hydroxy-2-methylpropanal", "Acetone", "Sodium borohydride", "Oxalyl chloride", "Triethylamine", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate", "Diethyl ether" ], "Reaction": [ "Step 1: Conversion of 3-hydroxy-2-methylpropanal to 2-methyl-2-hydroxypropanal using sodium borohydride as a reducing agent.", "Step 2: Protection of the hydroxyl group in 2-methyl-2-hydroxypropanal by reacting with oxalyl chloride and triethylamine to form the corresponding oxalate ester.", "Step 3: Reduction of the oxalate ester to the corresponding aldehyde using sodium borohydride.", "Step 4: Conversion of the aldehyde to the desired product, 2-methyl-2-(oxolan-3-yl)propanal, by reacting with acetone in the presence of methanol and hydrochloric acid.", "Step 5: Purification of the product by washing with sodium bicarbonate and sodium sulfate, followed by extraction with diethyl ether." ] } | |
CAS-Nummer |
1934456-60-6 |
Produktname |
2-methyl-2-(oxolan-3-yl)propanal |
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




